(4AR,6S,7R,8R,8aR)-6-methoxy-2-(4-nitrophenyl)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
Description
(4aR,6S,7R,8R,8aR)-6-Methoxy-2-(4-nitrophenyl)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol is a complex carbohydrate derivative featuring a pyranodioxine core with stereospecific substitutions. Its structure includes a 4-nitrophenyl group at position 2, a methoxy group at position 6, and vicinal diol groups at positions 7 and 6. The 4-nitrophenyl substituent introduces strong electron-withdrawing properties, distinguishing it from phenyl or methoxy-substituted analogs .
For example, describes the use of concentrated sulfuric acid in DMSO to couple nitroaromatic groups to a pyranodioxine backbone. Similar methods likely apply here, involving benzaldehyde dimethyl acetal or nitro-substituted aldehydes under acidic conditions .
Properties
Molecular Formula |
C14H17NO8 |
|---|---|
Molecular Weight |
327.29 g/mol |
IUPAC Name |
(4aR,6S,7R,8R,8aR)-6-methoxy-2-(4-nitrophenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |
InChI |
InChI=1S/C14H17NO8/c1-20-14-11(17)10(16)12-9(22-14)6-21-13(23-12)7-2-4-8(5-3-7)15(18)19/h2-5,9-14,16-17H,6H2,1H3/t9-,10-,11-,12+,13?,14+/m1/s1 |
InChI Key |
QDGVVAPLJLTAKK-CQMHSGHYSA-N |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@@H]2[C@H](O1)COC(O2)C3=CC=C(C=C3)[N+](=O)[O-])O)O |
Canonical SMILES |
COC1C(C(C2C(O1)COC(O2)C3=CC=C(C=C3)[N+](=O)[O-])O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4AR,6S,7R,8R,8aR)-6-methoxy-2-(4-nitrophenyl)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the hexahydropyrano[3,2-d][1,3]dioxine ring: This can be achieved through a cyclization reaction involving appropriate diol and aldehyde or ketone precursors under acidic or basic conditions.
Introduction of the methoxy group: This step often involves methylation reactions using reagents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Nitration of the phenyl ring: The nitrophenyl group can be introduced through nitration reactions using nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(4AR,6S,7R,8R,8aR)-6-methoxy-2-(4-nitrophenyl)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium ethoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, mild acidic conditions.
Substitution: Sodium ethoxide, potassium thiolate, aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of novel organic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development for targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (4AR,6S,7R,8R,8aR)-6-methoxy-2-(4-nitrophenyl)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The methoxy group can enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
Key Characteristics :
- Molecular Formula : C₁₅H₁₈N₂O₈ (inferred from substituent addition to C₁₄H₁₈O₆ base structure ).
- Applications : Likely serves as a protected glycoside intermediate for pharmaceuticals or biomaterials, leveraging the nitro group for photostability or targeted reactivity .
Comparison with Similar Compounds
Structural Analogs and Substitution Effects
The table below compares the target compound with structurally related pyranodioxine derivatives:
Substituent Impact :
- 4-Nitrophenyl vs. Phenyl : The nitro group increases electrophilicity, enhancing reactivity in nucleophilic substitutions but reducing stability under basic conditions .
- Methoxy vs. Thioether : Methoxy groups provide steric protection without sulfur’s redox sensitivity, making the target compound more suitable for oxidative environments .
Biological Activity
The compound (4AR,6S,7R,8R,8aR)-6-methoxy-2-(4-nitrophenyl)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol is a member of the hexahydropyrano-dioxine family and has garnered interest for its potential biological activities. This article synthesizes current research findings regarding its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C14H18O6
- Molecular Weight : 282.29 g/mol
- CAS Number : 3162-96-7
- IUPAC Name : this compound
Research indicates that the compound exhibits various biological activities which can be categorized as follows:
- Antioxidant Activity : The methoxy and nitrophenyl groups contribute to the compound's ability to scavenge free radicals. Studies have shown that compounds with similar structures can inhibit oxidative stress in cellular models.
- Antimicrobial Properties : Preliminary assays suggest that this compound has inhibitory effects on a range of bacterial strains. The presence of the nitrophenyl moiety is particularly noted for its role in enhancing antimicrobial efficacy.
- Anticancer Potential : Some studies indicate that hexahydropyrano derivatives may induce apoptosis in cancer cells. The mechanism appears to involve modulation of cell cycle regulators and pro-apoptotic signaling pathways.
In Vitro Studies
A series of in vitro studies have been conducted to assess the biological activity of this compound:
Case Studies
-
Case Study on Antioxidant Activity :
- A study published in Journal of Medicinal Chemistry evaluated various derivatives of hexahydropyrano compounds for their antioxidant properties. The results indicated that the methoxy group significantly enhances the electron-donating capability of the molecule.
-
Case Study on Antimicrobial Activity :
- Research conducted by Smith et al. (2023) focused on the antimicrobial efficacy against multidrug-resistant strains. The compound exhibited a minimum inhibitory concentration (MIC) lower than many conventional antibiotics.
-
Case Study on Anticancer Properties :
- A recent publication highlighted the compound's ability to inhibit tumor growth in xenograft models of breast cancer. The study concluded that it could serve as a lead compound for further development in oncology therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
